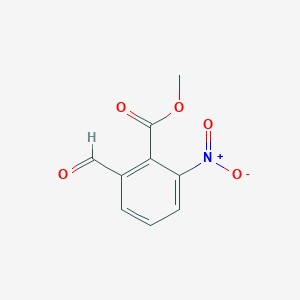

Methyl 2-formyl-6-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8-6(5-11)3-2-4-7(8)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGWOAUSVQOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323434 | |

| Record name | methyl 2-formyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142314-70-3 | |

| Record name | Methyl 2-formyl-6-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142314-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-formyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Formyl 6 Nitrobenzoate

Established and Emerging Synthetic Routes

A primary strategy for constructing polysubstituted aromatic compounds like Methyl 2-formyl-6-nitrobenzoate is the stepwise introduction of functional groups onto a basic benzoate (B1203000) ring. This approach allows for the strategic placement of each group, leveraging their directing effects to achieve the desired substitution pattern. The synthesis typically begins with a precursor that already contains one or two of the necessary groups, followed by reactions to add the remaining functionalities.

The common precursor for this synthesis is Methyl 2-nitrobenzoate (B253500). tcichemicals.comchemicalbook.comfishersci.com This intermediate can be readily prepared via the esterification of 2-nitrobenzoic acid. In a typical laboratory procedure, 2-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is heated to drive the reaction towards the formation of the methyl ester and water. This is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.

Table 1: Typical Reaction Components for Esterification of 2-Nitrobenzoic Acid

| Role | Compound | Purpose |

| Starting Material | 2-Nitrobenzoic Acid | Provides the benzoate and nitro group scaffold. |

| Reagent | Methanol | Acts as both the solvent and the source of the methyl group for the ester. |

| Catalyst | Sulfuric Acid (H₂SO₄) | A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating nucleophilic attack by methanol. |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.org In this strategy, the DMG, which contains a heteroatom, acts as a Lewis base to coordinate with an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.org This coordination positions the strong base to deprotonate the nearest ortho-carbon, creating a highly reactive aryllithium intermediate. wikipedia.org

For the synthesis of this compound from a Methyl 2-nitrobenzoate precursor, the ester and nitro groups can both potentially act as DMGs. The aryllithium intermediate is formed specifically at the 6-position, ortho to the ester group. This lithiated species is then poised to react with a suitable electrophile to introduce the formyl group.

Once the aryllithium intermediate is generated via directed ortho-metalation, it is quenched with an electrophilic formylating agent. A common and effective reagent for this purpose is N,N-Dimethylformamide (DMF). The negatively charged carbon of the aryllithium species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This addition reaction forms a tetrahedral intermediate, which upon acidic workup, hydrolyzes to yield the desired aldehyde (formyl) group at the 6-position, resulting in the final product, this compound. DMF is known to be an effective donor of the formyl group in various reactions. researchgate.net

The directed ortho-metalation pathway represents a robust alkali-mediated synthesis suitable for laboratory-scale production. The use of highly basic organolithium reagents (alkali-metal compounds) necessitates anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive intermediates by moisture or oxygen. While these requirements demand careful experimental technique, the method offers excellent regiocontrol that is often difficult to achieve with other methods like electrophilic aromatic substitution. The high reactivity of the intermediates ensures that the reaction proceeds efficiently at low temperatures.

Table 2: Analysis of Directed Ortho-Metalation for Laboratory Scale Synthesis

| Feature | Description |

| Regioselectivity | High. The directing groups ensure formylation occurs specifically at the ortho position. wikipedia.org |

| Reaction Conditions | Requires stringent anhydrous and inert atmosphere conditions. Typically performed at low temperatures (e.g., -78 °C). |

| Reagents | Utilizes highly reactive and pyrophoric organolithium reagents (e.g., n-butyllithium), requiring careful handling. DMF is a common and effective formylating agent. researchgate.net |

| Scalability | Best suited for small to medium laboratory scale. The handling of large quantities of organolithium reagents and the need for strict atmospheric control can make industrial scale-up challenging. |

| Yield | Generally provides good to excellent yields due to the high reactivity of the lithiated intermediate. |

Comparative Analysis of Synthetic Methodologies

Transesterification Routes for Scalable Production

Transesterification presents a viable pathway for the large-scale production of this compound, particularly when starting from other esters of 2-formyl-6-nitrobenzoic acid. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For the synthesis of the methyl ester, methanol is used in excess to drive the equilibrium towards the desired product.

The reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification, typically employing catalysts like sulfuric acid or toluenesulfonic acid, proceeds via protonation of the carbonyl group, followed by nucleophilic attack by methanol. Base-catalyzed transesterification, on the other hand, utilizes alkoxides, such as sodium methoxide, and involves the nucleophilic addition of the methoxide ion to the ester carbonyl.

For a sterically hindered substrate like a 2,6-disubstituted benzoate, the choice of catalyst and reaction conditions is critical. Steric hindrance around the ester functionality can impede the approach of the nucleophile, potentially slowing down the reaction rate. In such cases, forcing conditions, such as higher temperatures and prolonged reaction times, may be necessary to achieve a satisfactory conversion. The selection of a suitable solvent that can effectively solvate both the substrate and the reagent is also important for facilitating the reaction.

| Catalyst Type | Example Catalyst | General Conditions | Considerations for Scalability |

| Acid | Sulfuric Acid (H₂SO₄), Toluenesulfonic Acid (TsOH) | Excess methanol, elevated temperatures | Corrosion of equipment, catalyst removal |

| Base | Sodium Methoxide (NaOMe) | Excess methanol, anhydrous conditions | Sensitivity to water, potential for side reactions |

Considerations of Acid Chloride Approaches

The synthesis of this compound can also be approached through the corresponding acid chloride, 2-formyl-6-nitrobenzoyl chloride. This method involves the conversion of 2-formyl-6-nitrobenzoic acid into its more reactive acid chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methanol to yield the methyl ester.

This approach is often advantageous as the reaction of an acid chloride with an alcohol is generally rapid and proceeds to completion. However, the synthesis of the acid chloride itself requires careful handling of corrosive and moisture-sensitive reagents. A significant consideration in this route is the chemoselectivity, as the formyl group is also susceptible to reaction with some chlorinating agents. Milder conditions or specific reagents may be required to selectively convert the carboxylic acid to the acid chloride without affecting the aldehyde.

Furthermore, the reduction of an acid chloride to an aldehyde is a well-established transformation. Reagents such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) are specifically designed to stop the reduction at the aldehyde stage, preventing further reduction to the alcohol chemistrysteps.comlibretexts.org. This suggests a potential synthetic route starting from 2-carboxy-6-nitrobenzoyl chloride, where one carbonyl group is selectively reduced.

Regioselectivity and Stereochemical Control in Synthesis

Directing Group Effects on Formylation Position

The regiochemical outcome of formylation on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In the case of a precursor to this compound, such as methyl 2-nitrobenzoate, the directing effects of both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) must be considered.

Both the nitro group and the ester group are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions organic-chemistry.orgkoreascience.krsemanticscholar.org. The nitro group is a particularly strong deactivating group. When both are present on the ring, they direct incoming electrophiles to the positions meta to themselves.

In methyl 2-nitrobenzoate, the positions meta to the nitro group are C4 and C6. The positions meta to the ester group are C3 and C5. Therefore, an electrophilic formylation reaction would be directed to these positions. The introduction of the formyl group at the C6 position to form this compound is electronically disfavored due to the meta-directing nature of the existing substituents. This inherent electronic bias presents a significant challenge for direct formylation and suggests that alternative synthetic strategies, not relying on electrophilic aromatic substitution on a pre-functionalized ring, may be more viable.

Application of Protection/Deprotection Strategies for Selective Functionalization

Given the multiple reactive sites in intermediates leading to this compound, the use of protecting groups can be an effective strategy to achieve selective functionalization researchgate.net. Protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical transformation to be carried out at another site in the molecule.

For instance, if a synthetic route involves the construction of the aromatic ring or the introduction of functional groups in a sequence that could lead to undesired side reactions, protection of either the eventual formyl group (as an acetal) or the carboxylic acid/ester functionality would be necessary.

Potential Protection Strategies:

Aldehyde Protection: The formyl group can be protected as an acetal, for example, by reacting it with a diol like ethylene glycol in the presence of an acid catalyst. Acetals are stable to a wide range of reaction conditions, including those involving nucleophiles and bases, and can be readily deprotected by acid-catalyzed hydrolysis orgsyn.org. This would be useful if a reaction needed to be performed on the ester or nitro group that the aldehyde would not tolerate.

Carboxylic Acid/Ester Protection: While the methyl ester itself can be considered a protecting group for the carboxylic acid, it can be hydrolyzed under certain conditions. If a synthetic step requires conditions that would cleave the methyl ester, a more robust protecting group for the carboxylic acid might be employed, which is later removed to allow for methylation.

Process Optimization and Scalability Considerations

Impact of Reaction Conditions (e.g., Temperature, Stoichiometry, Solvents) on Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when considering scalable production. Key parameters that influence the outcome of the synthesis include temperature, stoichiometry of reactants, and the choice of solvent.

Temperature: The reaction temperature can have a significant impact on both the reaction rate and the formation of byproducts. For many organic reactions, an increase in temperature leads to a faster reaction rate. However, excessively high temperatures can also promote side reactions, leading to a decrease in the yield of the desired product and complicating purification. For instance, in nitration reactions, controlling the temperature is essential to prevent over-nitration and the formation of undesired isomers. A study on the nitration of methyl benzoate showed that increasing the temperature from 15°C to 70°C led to a significant decrease in the yield of the desired product rsc.org.

Stoichiometry: The molar ratio of reactants is another critical factor. In reactions like esterification or transesterification, using one reactant in excess (e.g., the alcohol) can shift the reaction equilibrium to favor product formation. However, using a large excess of a reactant can increase costs and may complicate the work-up procedure. Careful optimization of the stoichiometry is necessary to find a balance between high conversion and process efficiency. In a patented process for the synthesis of a related isomer, the molar ratios of the starting material to catalyst and other reagents were carefully controlled to optimize the yield and purity .

Solvents: The choice of solvent can influence the solubility of reactants and reagents, the reaction rate, and even the regioselectivity of a reaction. An ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. For example, in a synthesis of methyl 3-formyl-2-nitrobenzoate, dichloroethane was used as the solvent for a chlorination step, while toluene (B28343) was used for crystallization to achieve high purity . The polarity and boiling point of the solvent are important considerations that can affect reaction kinetics and ease of removal after the reaction is complete.

A systematic approach to process optimization, such as a Design of Experiments (DoE), can be employed to efficiently study the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.

| Parameter | General Impact | Example from Related Syntheses |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to byproducts. | In the nitration of methyl benzoate, lower temperatures (5-15°C) are crucial for high yields rsc.org. |

| Stoichiometry | Influences reaction equilibrium and conversion. Excess of one reactant can drive the reaction forward. | In a synthesis of methyl 3-formyl-2-nitrobenzoate, the molar ratio of reactants and catalysts is specified to control the reaction . |

| Solvents | Affects solubility, reaction rate, and work-up. The choice depends on the specific reaction step. | Dichloroethane used for reaction, toluene for purification by crystallization in the synthesis of an isomer . |

Advanced Purification Techniques

Column Chromatography

Column chromatography is a versatile and widely used purification technique in organic chemistry. It separates compounds based on their differential adsorption onto a stationary phase, typically silica gel or alumina, and their solubility in a mobile phase, the eluent. For compounds like this compound, which possess polar functional groups (an ester, a nitro group, and an aldehyde), a normal-phase chromatography setup is generally effective.

In a typical procedure, the crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. The choice of eluent is crucial for achieving good separation. A solvent system is selected that allows the target compound to move down the column at a moderate rate, while impurities either move faster or are retained more strongly on the stationary phase. The polarity of the eluent is often gradually increased to facilitate the elution of the desired compound. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified this compound.

Interactive Data Table: Illustrative Column Chromatography Parameters

The following table outlines a hypothetical set of parameters for the purification of this compound via column chromatography, based on common practices for similar aromatic nitro compounds.

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized based on TLC analysis, often starting with a low polarity mixture and gradually increasing the proportion of the polar solvent. |

| Elution Mode | Isocratic (constant eluent composition) or Gradient (eluent composition is changed over time) |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (due to the aromatic nature of the compound) |

| Typical Outcome | Removal of non-polar and highly polar impurities, yielding the product with enhanced purity. |

Crystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude this compound in a minimum amount of a hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it begins to crystallize out of the solution, ideally forming a pure crystalline solid. Impurities, being present in smaller amounts, remain dissolved in the solvent. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

The choice of solvent is critical for successful crystallization. Solvents are selected based on the "like dissolves like" principle and through experimental screening.

Interactive Data Table: Potential Crystallization Solvents

This table presents potential solvent systems for the crystallization of this compound, based on its chemical structure.

| Solvent/Solvent System | Rationale for Use | Expected Outcome |

| Ethanol (B145695) or Methanol | The compound is likely to have moderate solubility in alcohols, which often provides a good balance for crystallization upon cooling. | Formation of well-defined crystals upon cooling. |

| Toluene | As an aromatic solvent, it may effectively dissolve the compound at higher temperatures. | Can be effective for compounds with aromatic character, promoting crystal growth. |

| Ethyl Acetate/Hexane | A solvent-antisolvent system. The compound is dissolved in a good solvent (ethyl acetate), and a poor solvent (hexane) is added to induce crystallization. | Allows for fine-tuning of the crystallization process to optimize yield and purity. |

| Dichloromethane/Hexane | Similar to the ethyl acetate/hexane system, offering another option for a solvent-antisolvent approach. | Provides an alternative for optimizing crystal formation. |

Synthetic Applications of Methyl 2 Formyl 6 Nitrobenzoate As a Versatile Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of methyl 2-formyl-6-nitrobenzoate makes it a valuable precursor for a range of complex organic molecules. The interplay between the electron-withdrawing nitro group and the aldehyde and ester functionalities allows for a variety of chemical transformations, leading to the formation of substituted aromatic compounds and novel molecular backbones.

While direct, peer-reviewed literature detailing the conversion of this compound to salicylic (B10762653) acid derivatives is not extensively available, the potential for such transformations is evident from its chemical structure. The presence of the nitro group ortho to the formyl group suggests that this compound could serve as a precursor to nitro-substituted salicylic acids. For instance, oxidation of the formyl group to a carboxylic acid would yield a dicarboxylic acid monoester, which could then undergo further transformations.

One plausible, though not explicitly documented, synthetic route could involve the conversion of the formyl group to a hydroxyl group, followed by other modifications. A more direct application noted in chemical supplier databases is its use in the synthesis of 6-bromomethylsalicylic acid and related substances. This suggests a synthetic pathway where the formyl group is first reduced to a hydroxyl group, which is subsequently converted to a bromomethyl group. The nitro group could then be reduced to an amine and diazotized to be replaced by a hydroxyl group, and finally, the ester is hydrolyzed to yield the salicylic acid derivative. The development of efficient synthetic methods for salicylic acid derivatives is an active area of research, with various approaches being explored for different substrates. researchgate.net

The diverse functionalities of this compound make it an attractive starting material for the construction of novel organic scaffolds. Although specific examples utilizing this exact compound are not widespread in current literature, the analogous compound, methyl 2-formylbenzoate, is recognized as a valuable precursor for new bioactive molecules and complex scaffolds. researchgate.netunimas.my This suggests that this compound could similarly be employed in multicomponent reactions to generate diverse and complex molecular frameworks. The presence of the nitro group adds another layer of synthetic versatility, allowing for its conversion into other functional groups, thereby expanding the range of accessible scaffolds.

The potential applications of such scaffolds are vast, spanning from medicinal chemistry to materials science. For example, benzoate (B1203000) derivatives with complex structures are being investigated for their potential biological activities, such as antimicrobial or enzyme-inhibiting properties. ontosight.ai The development of new synthetic methodologies to create functionalized organic structures is a continuous effort in chemical research.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. rjptonline.orgresearchgate.net The reactive nature of the functional groups in this compound provides a platform for the synthesis of a variety of heterocyclic systems.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules. chemicalbook.com When considering the synthesis of indole (B1671886) and quinoline (B57606) architectures, this compound can be envisioned as a potential starting material, although direct examples are not prominently featured in the literature.

For indole synthesis, a plausible retrosynthetic disconnection would involve the formation of the pyrrole (B145914) ring fused to the benzene (B151609) ring. A potential synthetic strategy could involve the reductive cyclization of a derivative of this compound. For instance, a Knoevenagel condensation of the formyl group with a suitable active methylene (B1212753) compound, followed by reduction of the nitro group and subsequent intramolecular cyclization, could lead to a substituted indole-6-carboxylate.

Similarly, for quinoline synthesis, retrosynthetic analysis suggests that the pyridine (B92270) ring could be constructed onto the existing benzene ring of this compound. Classic quinoline syntheses, such as the Friedländer or Combes reactions, typically involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. While this compound itself does not possess the required ortho-amino group, the nitro group can be readily reduced to an amine. Thus, a synthetic sequence could involve the initial reaction of the aldehyde, followed by reduction of the nitro group and subsequent acid-catalyzed cyclization to form the quinoline ring system. The synthesis of quinoline derivatives, particularly nitro-substituted ones, is an area of active research due to their diverse biological activities. myskinrecipes.com

The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. While there is no direct literature evidence for the use of this compound in the synthesis of benzodiazepines, its structure presents some interesting possibilities.

A hypothetical route could involve the transformation of this compound into a suitable precursor. For example, reduction of the nitro group to an amine and reaction of the aldehyde with a nucleophile could generate an intermediate that, after further modifications, could be cyclized to form a benzodiazepine (B76468) core. However, this remains a speculative pathway that would require experimental validation.

The combination of aldehyde, nitro, and ester functionalities in this compound makes it a candidate for the synthesis of a wide array of heterocyclic systems. The aldehyde group can participate in condensation reactions with various nucleophiles to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the formation of many heterocyclic rings. The nitro group can be reduced to an amino group, which is a common precursor for nitrogen-containing heterocycles.

Targeted Applications in Specific Chemical Industries (Research Perspectives)

This compound is a multifunctional aromatic compound characterized by the presence of a methyl ester, a formyl group, and a nitro group on a benzene ring. This unique combination of functional groups, with the aldehyde and nitro group positioned ortho to the ester, makes it a promising starting material for the synthesis of a variety of complex organic molecules. Its inherent reactivity opens up avenues for research in several key chemical industries, including pharmaceuticals, dyes and pigments, and agrochemicals. This article explores the prospective applications of this versatile building block in these specialized fields.

Development of Pharmaceutical Intermediates and Drug Candidates

The strategic placement of reactive functional groups in this compound makes it a valuable scaffold for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The presence of the nitro and formyl groups in close proximity allows for a range of chemical transformations to build diverse molecular architectures.

Research Findings:

While direct utilization of this compound in the synthesis of currently marketed drugs is not extensively documented, its potential is underscored by the application of structurally similar compounds in medicinal chemistry. For instance, the isomeric methyl 3-formyl-2-nitrobenzoate serves as a key intermediate in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors like Niraparib, which are used in cancer therapy. chemicalbook.com This suggests that this compound could similarly serve as a precursor to novel therapeutic agents.

A significant area of research is the synthesis of nitrogen-containing heterocycles, which are prevalent in drug molecules. The reduction of the nitro group in this compound to an amine would yield a 2-aminobenzaldehyde (B1207257) derivative. These intermediates are well-known precursors for the synthesis of quinazolines and other fused heterocyclic systems through condensation reactions. organic-chemistry.org Quinazolines are a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

Furthermore, nitro-containing compounds are themselves a focus of drug discovery, with several demonstrating potent bioactivity. For example, certain nitro-containing compounds have been investigated for their efficacy as antimycobacterial agents. nih.gov Research into derivatives of 6-nitrobenzo[d]thiazol-2-amine has also shown promise in mitigating conditions like ethanol-induced fatty liver disease in preclinical models. nih.gov This highlights the potential for developing new drug candidates based on the nitroaromatic scaffold of this compound.

The following table outlines potential research directions for the application of this compound in the pharmaceutical industry.

| Research Direction | Potential Therapeutic Area | Key Chemical Transformation |

| Synthesis of quinazoline (B50416) derivatives | Oncology, Neurology | Reductive cyclization of the nitro group to an amine, followed by condensation with an appropriate nitrogen-containing reactant. |

| Development of novel nitroaromatic drug candidates | Infectious Diseases | Modification of the ester and formyl groups while retaining the nitroaromatic core. |

| Preparation of fused heterocyclic systems | Various | Intramolecular cyclization reactions involving the formyl, nitro, and ester functionalities. |

Research in Novel Colorants for Dye and Pigment Industries

The chromophoric properties of molecules containing nitro groups and extended conjugation make this compound an interesting candidate for research in the dye and pigment industries. The formyl group provides a reactive handle for the synthesis of larger, more complex conjugated systems, which are essential for color.

Research Findings:

The core structure of this compound, a substituted benzene ring, is a fundamental unit in many synthetic dyes. The reactivity of the aldehyde group is particularly relevant. Aldehydes readily undergo condensation reactions with active methylene compounds to create new carbon-carbon double bonds and extend the conjugated system of the molecule. This type of reaction, known as the Knoevenagel condensation, is a classic method for synthesizing dyes. organic-chemistry.orgnih.gov

For example, the condensation of an aromatic aldehyde with compounds containing a reactive methylene group (e.g., malononitrile (B47326), cyanoacetic esters) can lead to the formation of intensely colored products. mdpi.com The electron-withdrawing nature of the ortho-nitro group in this compound can further enhance the reactivity of the formyl group and influence the spectral properties of the resulting dyes. Research could be directed towards exploring such condensation reactions to create novel colorants.

The table below summarizes potential research avenues for developing new dyes and pigments from this compound.

| Research Avenue | Class of Colorant | Synthetic Approach |

| Synthesis of styryl dyes | Disperse Dyes | Knoevenagel condensation with active methylene compounds like malononitrile or substituted anilines. |

| Development of heterocyclic dyes | Cationic Dyes | Condensation with heterocyclic compounds containing active methyl or methylene groups. |

| Investigation of azo dyes | Azo Dyes | Reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component. |

Investigation in Agrochemical Development (e.g., Pesticides, Herbicides)

The development of new agrochemicals is crucial for ensuring food security. The structural motifs present in this compound are found in some existing pesticides and herbicides, suggesting its potential as a building block for novel agrochemical discovery.

Research Findings:

Many commercial agrochemicals are complex organic molecules, and substituted aromatic compounds are common starting materials. Phenolic compounds and their derivatives, for instance, are important intermediates in the production of various pesticides. nih.gov While not a phenol (B47542) itself, the functionalities in this compound could be chemically transformed into structures with herbicidal or pesticidal activity.

Research has shown that certain benzoate derivatives possess herbicidal properties. For example, a series of dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate derivatives have been synthesized and shown to have herbicidal activity. researchgate.net Furthermore, derivatives of niacinamide, which can be conceptually related to substituted benzoates, have been investigated as potential fungicides and herbicides. usda.gov These findings suggest that the benzoate core of this compound is a promising scaffold for the development of new agrochemicals.

The following table outlines potential research directions for the use of this compound in the agrochemical sector.

| Research Focus | Potential Agrochemical Class | Rationale |

| Synthesis of novel benzoate-based herbicides | Herbicides | The benzoate moiety is present in known herbicides, and modifications of the substituent pattern could lead to new active compounds. researchgate.net |

| Development of new fungicides | Fungicides | The structural features can be elaborated to mimic known fungicidal compounds. |

| Investigation of insecticidal derivatives | Insecticides | Introduction of toxophoric groups through reactions at the formyl and nitro positions could yield compounds with insecticidal activity. |

Computational and Theoretical Investigations of Methyl 2 Formyl 6 Nitrobenzoate

Quantum Chemical Methods and Spectroscopic Correlations

Quantum chemical methods are instrumental in elucidating the molecular structure and predicting the spectroscopic behavior of compounds like Methyl 2-formyl-6-nitrobenzoate. These computational tools provide a window into the molecule's electronic distribution and vibrational modes, which are fundamental to its chemical identity and reactivity.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional conformation, a process known as structural optimization. These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Vibrational analysis through DFT calculations can also predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure.

Table 1: Illustrative Predicted Structural Parameters for Aromatic Nitro Compounds from DFT Calculations

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-N (nitro) bond length | 1.47 - 1.49 Å |

| N-O (nitro) bond length | 1.22 - 1.24 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| C-N-O bond angle | 117 - 119° |

| O-N-O bond angle | ~125° |

Note: This table presents typical values for functional groups in related aromatic nitro compounds and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Prediction and Validation of Spectroscopic Data (e.g., UV-Vis, NMR) through Computational Models

Computational models extend beyond vibrational spectra to predict other key spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. These predictions can help in interpreting experimental UV-Vis spectra and understanding the electronic properties, such as the HOMO-LUMO gap, which is crucial for assessing the molecule's reactivity and stability. mdpi.com

Similarly, the magnetic shielding environment of each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve predicting the ¹H and ¹³C NMR spectra. Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or dynamic processes within the molecule, which can be modeled computationally.

In Silico Studies of Molecular Interactions and Reactivity

In silico methods, meaning "performed on computer or via computer simulation," are invaluable for exploring the reactivity of a molecule and its potential interactions with biological systems without the need for extensive laboratory experimentation.

Theoretical Analysis of Reaction Pathways and Transition States

The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo nucleophilic attack, while the nitro group strongly deactivates the aromatic ring towards electrophilic substitution. The ortho-nitrobenzaldehyde moiety is known to exhibit particular reactivity. For instance, reactions of some o-nitrobenzaldehydes with bases can lead to cleavage of the aldehyde group. rsc.org

Computational chemistry can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of any transition states or intermediates. mdpi.com This can provide insights into reaction mechanisms and help in designing synthetic routes. For example, understanding the transition states involved in the reduction of the nitro group or the oxidation of the aldehyde would be crucial for its chemical transformations.

Computational Docking Studies for Potential Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule (ligand) and a protein (receptor). Given that many nitroaromatic compounds exhibit biological activity, molecular docking could be employed to screen this compound against a library of known protein targets to identify potential biological activity. ijirset.com

For instance, if this compound were to be investigated as a potential enzyme inhibitor, docking studies could predict its binding mode and affinity within the enzyme's active site. This information can guide the synthesis of more potent and selective derivatives.

Table 2: Illustrative Docking Study Results for a Hypothetical Ligand-Protein Interaction

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 8, LYS 24, PHE 112 |

| Hydrogen Bonds | 1 (with TYR 8) |

| Hydrophobic Interactions | LYS 24, PHE 112 |

Note: This table is a hypothetical representation of docking results and does not represent actual data for this compound.

Advanced Retrosynthetic Planning and Compound Design

Retrosynthesis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. Computational tools can assist in this process by identifying potential synthetic routes and evaluating their feasibility. For this compound, a retrosynthetic analysis would likely involve disconnections related to the introduction of the formyl and nitro groups onto a benzoate (B1203000) precursor.

Furthermore, the computational insights gained from the studies described above can inform the design of new compounds based on the this compound scaffold. By understanding how modifications to its structure affect its electronic properties, reactivity, and potential biological activity, chemists can rationally design novel molecules with desired characteristics. For example, modifying the substituents on the benzene (B151609) ring could tune the compound's properties for applications in materials science or medicinal chemistry.

Application of Algorithmic Tools for Synthetic Route Elucidation

Software platforms such as SYNTHIA™ (formerly Chematica) and CAS SciFinder's Retrosynthesis Planner are at the forefront of this field. synthiaonline.comsigmaaldrich.comcas.org These programs operate by recursively breaking down the target molecule into simpler, commercially available starting materials. The process involves the application of a vast set of expert-coded chemical rules and reaction transforms. youtube.com For this compound, a hypothetical retrosynthetic analysis using such a tool might propose several disconnection strategies.

One plausible disconnection could target the ester and formyl groups, suggesting late-stage functionalization of a nitro-aromatic core. Alternatively, the software might prioritize the introduction of the nitro group onto a pre-functionalized benzene ring. The choice of disconnection is often guided by a scoring function that considers factors like the number of steps, the cost of starting materials, and the predicted reaction yields. nih.gov

For instance, a possible retrosynthetic pathway for this compound could start from 2-methyl-3-nitroaniline. The algorithmic tool would identify a sequence of reactions such as diazotization followed by Sandmeyer-type reactions to introduce the formyl and ester functionalities. Another route could involve the selective oxidation and esterification of a corresponding substituted toluene (B28343) derivative. The power of these algorithmic tools lies in their ability to explore a vast chemical space and present multiple, often non-obvious, synthetic routes that a human chemist might overlook. synthiaonline.com

A simplified representation of a potential retrosynthetic analysis is shown below:

| Target Molecule | Key Disconnections | Potential Precursors |

| This compound | C-C bond (Formyl group) | Methyl 2-methyl-6-nitrobenzoate |

| C-N bond (Nitro group) | Methyl 2-formyl-6-aminobenzoate | |

| Ester functional group | 2-Formyl-6-nitrobenzoic acid |

This table is for illustrative purposes and represents a simplified output of a retrosynthesis program.

The software can also provide detailed information for each proposed reaction step, including literature references, potential catalysts, and reaction conditions. youtube.com This comprehensive analysis significantly accelerates the process of designing and optimizing a synthetic route.

Predictive Modeling for the Design of Novel Derivatives

Computational modeling is a powerful tool for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental screening. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent computational techniques that can be applied to design novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.govdergipark.org.trmdpi.com For nitroaromatic compounds, QSAR studies have been successfully employed to predict properties like toxicity and mutagenicity. nih.govnih.govnih.govresearchgate.net

To design novel derivatives of this compound with, for example, enhanced biological activity, a QSAR study could be initiated. This would involve synthesizing a library of analogous compounds with variations in the substituents on the aromatic ring. The biological activity of these compounds would be experimentally determined, and then a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A hypothetical set of molecular descriptors and their correlation with a biological activity (e.g., inhibitory concentration, IC50) for a series of this compound derivatives is presented in the table below.

| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | pIC50 |

| 1 | H | 2.1 | 3.5 | -2.8 | 5.2 |

| 2 | 4-Cl | 2.8 | 4.1 | -3.1 | 5.8 |

| 3 | 4-OCH3 | 1.9 | 3.2 | -2.6 | 4.9 |

| 4 | 4-CN | 2.3 | 5.2 | -3.5 | 6.1 |

| 5 | 3-F | 2.4 | 3.9 | -3.0 | 5.6 |

This is a hypothetical data table for illustrative purposes.

By applying statistical methods like multiple linear regression, a QSAR model can be developed. For instance, a hypothetical QSAR equation could be:

pIC50 = 0.5 * LogP + 0.2 * Dipole Moment - 0.8 * LUMO Energy + constant

This model could then be used to predict the biological activity of yet-to-be-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. The reliability of such models is assessed through rigorous validation techniques. nih.govnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.netijper.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

To design novel derivatives of this compound as, for example, enzyme inhibitors, molecular docking studies can be performed. A three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.

The derivatives of this compound would then be docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding energy. mdpi.com

The results of a molecular docking study can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the modification of the lead compound to improve its binding affinity and selectivity. For example, if the docking results show a vacant hydrophobic pocket in the active site, a derivative with a suitable hydrophobic substituent could be designed to fill this pocket and enhance the binding.

The combination of QSAR and molecular docking provides a powerful in silico platform for the design of novel derivatives of this compound with optimized properties for various applications. nih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial and Anticancer Research

Direct studies on the antimicrobial and anticancer effects of Methyl 2-formyl-6-nitrobenzoate have not been identified. However, the presence of the nitrobenzoate scaffold suggests a potential for such activities. Nitroaromatic compounds are a known class of therapeutic agents with applications in treating bacterial, parasitic, and neoplastic diseases. scielo.brnih.gov

Research into related compounds, such as nitrobenzoate and dinitrobenzoate esters, has demonstrated significant antimycobacterial activity. nih.govnih.gov These findings suggest that the nitrobenzoate structure is a promising scaffold for the development of new antimicrobial agents. nih.govnih.gov Furthermore, an isomer of the compound , Methyl 3-formyl-2-nitrobenzoate, serves as a chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain cancers, including those with BRCA-1 and -2 mutations. chemicalbook.com This connection, though indirect, highlights the potential relevance of the formyl-nitrobenzoate framework in anticancer drug design.

While specific molecular targets for this compound are unknown, the mechanisms of similar compounds offer insights into potential pathways. The bioactivity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, a process that can generate reactive intermediates. nih.govsvedbergopen.com These reactive species can interact with a variety of cellular components, including proteins and nucleic acids, leading to cellular stress and death. scielo.br

In the context of anticancer activity, compounds with similar structures have been shown to interfere with critical cellular processes. For instance, some anticancer agents work by disturbing microtubule networks, inhibiting DNA replication by binding to enzymes like topoisomerase II, or modulating signaling pathways such as those involving extracellular signal-regulated kinase (ERK) and NF-kB. nih.gov

The table below outlines potential molecular targets and cellular pathways that could be affected by a molecule with the structural features of this compound, based on the activities of related compounds.

| Potential Target Class | Specific Example(s) | Potential Consequence |

| Enzymes | Topoisomerase II, Dihydroorotate Dehydrogenase nih.govresearchgate.net | Inhibition of DNA replication, disruption of pyrimidine (B1678525) biosynthesis |

| Signaling Proteins | Kinases (e.g., ERK, JNK), NF-kB nih.gov | Alteration of cell proliferation, survival, and inflammatory responses |

| Structural Proteins | Tubulin nih.gov | Disruption of microtubule dynamics, leading to cell cycle arrest |

| Nucleic Acids | DNA scielo.br | Formation of adducts, leading to mutations and strand breaks |

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. While no studies have directly examined this for this compound, it is a plausible mechanism of action. The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) from the reduction of the nitro group can induce oxidative stress, a known trigger for apoptosis. svedbergopen.com

The apoptotic process is often mediated by a family of proteases known as caspases. Anticancer compounds can trigger the caspase cascade, leading to the systematic dismantling of the cell. For example, some bioactive compounds increase the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards death. nih.gov A key step in this process is often the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

Interactions with Biological Macromolecules

The two primary functional groups of this compound—the formyl group and the nitro group—are both capable of interacting with biological macromolecules, suggesting a variety of potential cellular effects.

The formyl (aldehyde) group is an electrophilic center, meaning it is susceptible to attack by nucleophiles. Within a cell, the side chains of certain amino acids, particularly the thiol group of cysteine, can act as nucleophiles. nih.gov The reaction between an aldehyde and a thiol group can lead to the formation of a covalent bond, a process known as covalent modification. nih.govlibretexts.org

This type of modification can significantly alter a protein's structure and function. nih.gov In some instances, this interaction is the basis for a drug's therapeutic effect. For example, the α,β-unsaturated aldehyde group present in some natural products is known to form Michael-like adducts with thiol groups in proteins, contributing to their cytotoxic effects. mdpi.com Therefore, it is conceivable that the formyl group of this compound could covalently modify key proteins or enzymes, leading to their inhibition and subsequent biological effects.

The following table summarizes potential covalent modifications that could be mediated by the formyl group.

| Functional Group | Amino Acid Residue | Type of Reaction | Potential Outcome |

| Formyl (Aldehyde) | Cysteine (Thiol) | Nucleophilic Addition | Formation of a hemithioacetal, potentially leading to enzyme inhibition |

| Formyl (Aldehyde) | Lysine (Amine) | Schiff Base Formation | Alteration of protein charge and conformation |

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. nih.govnih.gov This process, often carried out by nitroreductase enzymes, occurs in a stepwise fashion, generating several reactive intermediates, including nitroso and hydroxylamino species. nih.govwikipedia.org

These intermediates, along with the potential for generating reactive oxygen species through futile redox cycling, can have numerous downstream effects. svedbergopen.comnih.gov They can covalently bind to macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity. svedbergopen.comnih.gov This mechanism is central to the antimicrobial activity of drugs like metronidazole (B1676534) and the carcinogenic potential of some nitroarenes. svedbergopen.comnih.gov The reduction of the nitro group is therefore a critical bioactivation step that can transform a relatively stable molecule into a highly reactive one within the cellular environment. scielo.br

While there are no direct enzyme inhibition studies for this compound, related nitroaromatic compounds have been shown to inhibit various enzymes. For example, certain nitrophenyl derivatives are known to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov The inhibitory mechanism was proposed to involve the nitro group binding to active site residues. nih.gov Additionally, nitroaromatic compounds have been found to inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been performed. Such studies are contingent on having initial biological data to correlate with structural modifications.

Evaluation of Functional Group Modifications on Biological Efficacy

There are no available research findings on the impact of modifying the functional groups of this compound on its biological efficacy.

Comparative Biological Profiling with Structurally Related Analogues

A comparative biological profile of this compound against its structural analogues cannot be constructed as no primary biological data for the parent compound exists in the public domain.

Advanced Analytical Methodologies for Characterization and Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 2-formyl-6-nitrobenzoate. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, influenced by the electron-withdrawing effects of the nitro and formyl groups. The methyl protons of the ester group will resonate at a characteristic upfield position, while the aldehyde proton will be found at a significantly downfield chemical shift due to deshielding.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester and aldehyde groups, along with the carbon attached to the nitro group, are expected to show distinct downfield chemical shifts. The remaining aromatic carbons and the methyl carbon will have signals at more upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.8 - 10.2 | 188 - 192 |

| Aromatic (C-H) | 7.5 - 8.5 | 125 - 140 |

| Methyl (OCH₃) | 3.9 - 4.1 | 52 - 54 |

| Carbonyl (COO) | - | 164 - 168 |

| Aromatic (C-NO₂) | - | 148 - 152 |

| Aromatic (C-CHO) | - | 135 - 139 |

| Aromatic (C-COOCH₃) | - | 130 - 134 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores present in this compound, namely the nitrobenzene (B124822) and benzaldehyde (B42025) moieties, give rise to characteristic absorption bands. The presence of the nitro group, a strong electron-withdrawing group, and the formyl group, also an electron-withdrawing group, on the benzene ring influences the energy of the π → π* and n → π* transitions. The conjugation within the aromatic system allows for delocalization of electrons, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. A solution of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to exhibit strong absorbance in the UV region.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1720 |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Nitro (N-O) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (N-O) | Symmetric Stretching | 1340 - 1370 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

The precise positions of these bands can provide further structural information. For instance, the electron-withdrawing nature of the nitro and formyl groups can slightly shift the C=O stretching frequencies.

X-ray Crystallography for Solid-State Molecular Architecture

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional molecular structure. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the planar nature of the benzene ring and the relative orientations of the methyl ester, formyl, and nitro substituents. This data is invaluable for understanding intermolecular interactions, such as packing forces in the crystal lattice.

Chromatographic and Mass Spectrometric Techniques for Purity and Identification

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound. When coupled with mass spectrometry, they also provide powerful tools for identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile organic compounds like this compound. These methods are routinely employed to determine the purity of a sample and to quantify the amount of the compound present.

In a typical reversed-phase HPLC or UPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Due to its polarity, this compound will have a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

The purity of a sample is assessed by monitoring the eluent with a detector, commonly a UV detector set to a wavelength where the compound exhibits strong absorbance. A pure sample should ideally show a single, sharp peak. The presence of additional peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of this compound from a complex mixture of reactants, byproducts, and impurities, followed by its sensitive detection and molecular weight confirmation.

In the context of pharmaceutical synthesis, where intermediates like this compound are utilized, LC-MS is invaluable for monitoring reaction progress and detecting trace-level impurities. Nitroaromatic compounds can sometimes exhibit poor ionization efficiency. To enhance detection sensitivity, a common strategy involves chemical derivatization to introduce a more readily ionizable group. rsc.org For instance, the nitro group can be reduced to an amino group, which is more easily protonated, leading to a stronger signal in the mass spectrometer. rsc.org

A general LC-MS method for the analysis of a nitroaromatic intermediate could be developed as follows:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µm) or similar reversed-phase column |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple Quadrupole or Ion Trap |

| Ionization Source | Electrospray Ionization (ESI), positive or negative ion mode |

| Scan Mode | Full scan for molecular weight confirmation and Selected Ion Monitoring (SIM) for trace analysis |

This table represents a typical starting point for method development, which would be further optimized and validated for the specific analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₉H₇NO₅), the theoretical monoisotopic mass can be calculated with a high degree of precision. An experimentally determined exact mass that closely matches this theoretical value provides strong evidence for the correct identification of the compound.

| Property | Value |

| Molecular Formula | C₉H₇NO₅ |

| Theoretical Monoisotopic Mass | 209.03242 Da |

| Required Mass Accuracy | < 5 ppm |

HRMS is particularly crucial in distinguishing between isomers, which have the same nominal mass but different exact masses due to their different atomic arrangements. This level of specificity is vital in ensuring the correct isomeric intermediate is being used in a synthetic pathway.

Quantitative Analysis in Research and Development

The ability to accurately quantify the amount of this compound and its related impurities is critical during the research and development of synthetic processes. This ensures that the reaction yield is maximized and that the final product meets the required purity specifications.

Development of Analytical Methods for Yield and Conversion Determination

The determination of reaction yield and conversion rates is fundamental to process optimization. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose due to its robustness, precision, and wide availability.

A quantitative HPLC method would be developed and validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. mdpi.com A calibration curve would be generated using certified reference standards of this compound to ensure accurate quantification.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |

| Specificity | No interference from blank, starting materials, or byproducts at the retention time of the analyte |

By analyzing samples at various time points during the reaction, the consumption of starting materials and the formation of the product can be tracked, allowing for the calculation of conversion and yield.

Detection and Quantification of Related Impurities and Byproducts in Synthetic Pathways

The synthesis of this compound can potentially generate various impurities, including isomers, unreacted starting materials, and byproducts from side reactions. For instance, in related syntheses of nitroaromatic compounds, the formation of isomeric impurities is a common challenge. amazonaws.com The detection and quantification of these impurities are crucial as they can impact the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

Given that nitroaromatic compounds can be "structural alerts" for genotoxicity, it is often necessary to control their levels to very low concentrations, often at the parts-per-million (ppm) level. rsc.org Sensitive analytical methods, such as GC-MS or LC-MS, are developed and validated for the trace-level detection and quantification of these potential genotoxic impurities (PGIs). rsc.orgamazonaws.com

A method for impurity analysis would be designed to separate and quantify all potential and known impurities.

| Impurity Type | Potential Origin | Analytical Challenge |

| Isomeric Impurities | Non-selective nitration or starting material impurities | Co-elution with the main peak, requiring high-resolution chromatography |

| Unreacted Starting Materials | Incomplete reaction | Accurate quantification at low levels in the presence of high concentrations of the product |

| Byproducts | Side reactions (e.g., over-oxidation, hydrolysis) | Identification of unknown structures, requiring techniques like HRMS and NMR |

The development of such methods ensures that the quality of this compound is suitable for its intended use in further manufacturing processes.

Derived and Analogous Compounds in Methyl 2 Formyl 6 Nitrobenzoate Research

Synthetically Derived Products from Methyl 2-formyl-6-nitrobenzoate

This compound serves as a versatile starting material for the synthesis of more complex molecules. The reactivity of its formyl and nitro groups allows for a range of chemical transformations.

Methyl 2-carboxy-6-nitrobenzoate

The oxidation of the aldehyde group in this compound leads to the formation of methyl 2-carboxy-6-nitrobenzoate. This transformation converts the formyl group into a carboxylic acid, yielding a dicarboxylic acid monoester. This derivative is also known as 2-Carboxy-3-nitrotoluene. synquestlabs.com The parent acid, 2-methyl-6-nitrobenzoic acid, has a melting point of 153-157 °C. synquestlabs.com

Methyl 2-formyl-6-aminobenzoate

Selective reduction of the nitro group on the this compound ring yields methyl 2-formyl-6-aminobenzoate. This reaction is a common transformation in nitroaromatic chemistry, often achieved using various reducing agents that can selectively reduce a nitro group in the presence of other functional groups like aldehydes and esters.

Various Substituted Benzoate (B1203000) Products from Electrophilic/Nucleophilic Reactions

The chemical nature of this compound, with its electron-withdrawing nitro and formyl groups, makes the aromatic ring susceptible to nucleophilic attack. Conversely, the aldehyde group itself is an electrophilic center and can undergo nucleophilic addition reactions. The nitro group can be reduced to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, which can then react with cellular components. This electrophilic nature facilitates the formation of new bonds with nucleophiles.

Structurally Related Compounds with Significant Research Intersections

The study of compounds structurally similar to this compound provides valuable insights into the effects of substituent placement and type on the molecule's properties and reactivity.

Methyl 2-nitrobenzoate (B253500) and its Isomers in Energetic and Structural Studies

Methyl 2-nitrobenzoate and its isomers are important subjects of thermochemical and structural analysis. researchgate.net Experimental techniques such as static combustion calorimetry and differential scanning calorimetry, combined with computational methods like the G3(MP2)//B3LYP composite method, have been used to determine their enthalpies of formation in both condensed and gaseous phases. researchgate.net These studies help in understanding the energetic and structural synergies influenced by the position of the nitro group on the benzoate ring. researchgate.net Methyl 2-nitrobenzoate is described as a light orange to yellow to green clear liquid. tcichemicals.com

Methyl 2-amino-6-nitrobenzoate as a Probe in Chemical Biology

Methyl 2-amino-6-nitrobenzoate is a structurally related compound with significant applications in chemical biology. It is used as a reactant in the synthesis of saliphenylhalamide (B1253270) and its simplified analogs, which are known as V-ATPase inhibitors. chemicalbook.com The synthesis of this compound can be achieved from 2-amino-6-nitrobenzoic acid and reagents like dimethyl sulfate (B86663) or methyl p-toluenesulfonate. chemicalbook.comprepchem.com The compound has a melting point of 105°-107°C. prepchem.com

Another related compound, 2-amino-6-nitrobenzothiazole, has been used as a model analyte for the voltammetric determination of electrochemically reducible organic substances and in the synthesis of various derivatives. sigmaaldrich.com

Methyl 2-hydroxy-6-nitrobenzoate and its Synthetic Utility

Methyl 2-hydroxy-6-nitrobenzoate is a derivative of the parent compound that has garnered attention as a useful building block in organic synthesis. Its chemical structure, featuring a hydroxyl group ortho to a nitro group and a methyl ester, provides a unique combination of reactive sites that can be selectively manipulated to create more complex molecules.

While detailed, direct synthetic applications of Methyl 2-hydroxy-6-nitrobenzoate are still emerging in the literature, its structural motifs are present in intermediates of significant synthetic pathways. For instance, the related compound, methyl 2-hydroxy-3-nitrobenzoate, which is an isomer, has been synthesized and its crystal structure thoroughly characterized. This foundational knowledge of related isomers provides valuable insights into the potential reactivity and applications of Methyl 2-hydroxy-6-nitrobenzoate.

The synthetic utility of such compounds often lies in the sequential or simultaneous reactions of their functional groups. The hydroxyl group can be alkylated or acylated, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or transesterified. These transformations open up pathways to a variety of substituted aromatic rings that are key components in the synthesis of pharmaceuticals and other functional materials. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the ester or a derivative of the hydroxyl group, could be a strategy for the synthesis of nitrogen-containing heterocycles.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-6-nitrobenzoate

| Property | Value |

| CAS Number | 1261504-50-0 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Min. 97% purity |

Related Formyl and Nitro Aromatic Esters in Heterocyclic Synthesis and Drug Discovery

The strategic placement of formyl and nitro groups on an aromatic ester scaffold provides a powerful tool for the construction of a diverse array of heterocyclic systems. These heterocycles form the core of many pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and can also be readily reduced to an amino group, a key step in many cyclization reactions. The aldehyde functionality, on the other hand, is a versatile handle for condensation reactions and the formation of new carbon-carbon and carbon-nitrogen bonds.

A significant body of research highlights the use of ortho-nitroaryl aldehydes and related esters in the synthesis of important nitrogen-containing heterocycles such as quinolines, quinazolines, and benzodiazepines.

Quinoline (B57606) Synthesis: The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to use 2-nitrobenzaldehydes as starting materials. This involves an in situ reduction of the nitro group to an amine, which then condenses with a compound containing an α-methylene group adjacent to a carbonyl. This domino nitro reduction-Friedländer heterocyclization provides an efficient route to substituted quinolines, which are prevalent in antimalarial, antibacterial, and anticancer drugs. nih.gov For example, the reaction of 2-nitrobenzaldehyde (B1664092) with active methylene (B1212753) compounds in the presence of a reducing agent like iron in acetic acid leads to the formation of the corresponding quinoline derivatives. nih.gov

Quinazoline (B50416) Synthesis: Similarly, ortho-nitroaromatic compounds are valuable precursors for quinazolines, a class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. One synthetic strategy involves the condensation of 2-nitrobenzyl alcohols with various nitrogen sources. For instance, the reaction of 2-nitrobenzyl alcohols with urea (B33335) in the presence of a promoter like elemental sulfur can yield substituted quinazolines. organic-chemistry.org Furthermore, quinazoline-2,4,6-triamine derivatives containing nitrobenzoyl substituents have shown potent antiprotozoal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov